molecular formula C12H8FNO2 B1441216 1-Fluoro-3-(3-nitrophenyl)benzene CAS No. 80254-72-4

1-Fluoro-3-(3-nitrophenyl)benzene

Cat. No.: B1441216
CAS No.: 80254-72-4
M. Wt: 217.2 g/mol
InChI Key: BNFWFXBOZUJOLN-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-nitrophenyl)benzene is an organic compound with the molecular formula C12H8FNO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a fluorine atom and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-3-(3-nitrophenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-fluorobenzene followed by a Suzuki-Miyaura coupling reaction. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring. The Suzuki-Miyaura coupling reaction then involves the reaction of the nitro-substituted fluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reaction typically occurs under basic conditions.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst, or chemical reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the nitro group.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted derivatives of this compound, depending on the nucleophile used.

    Reduction: 1-Fluoro-3-(3-aminophenyl)benzene.

    Oxidation: Various oxidation products depending on the extent of oxidation.

Scientific Research Applications

1-Fluoro-3-(3-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(3-nitrophenyl)benzene depends on its specific application. In chemical reactions, the presence of the fluorine and nitro groups influences the reactivity of the aromatic ring. The nitro group is an electron-withdrawing group, making the ring more susceptible to nucleophilic attack, while the fluorine atom can stabilize certain intermediates through inductive effects.

In biological applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-nitrobenzene: Similar structure but with the nitro group in the para position relative to the fluorine atom.

    1-Fluoro-2-nitrobenzene: Similar structure but with the nitro group in the ortho position relative to the fluorine atom.

    3-Fluoro-4-nitrophenylbenzene: Another biphenyl derivative with different substitution patterns.

Uniqueness

1-Fluoro-3-(3-nitrophenyl)benzene is unique due to the specific positioning of the fluorine and nitro groups on the biphenyl structure. This arrangement can lead to distinct chemical reactivity and physical properties compared to other isomers. The combination of electron-withdrawing and electron-donating effects from the substituents can result in unique interactions in both chemical and biological systems.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWFXBOZUJOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720608
Record name 3-Fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-72-4
Record name 3-Fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL microwave vessel was charged with 1-bromo-3-nitrobenzene (XLVIII) (0.61 g, 3.0 mmol), 3-fluorophenylboronic acid (XLIX) (0.46 g, 3.3 mmol), potassium phosphate tribasic (0.95 g, 4.5 mmol), 1,4-dioxane (15.0 mL), and water (3.0 mL). Tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol) was added, and the reaction was placed in a microwave reactor for 1 h at 95° C. An additional 3-fluorophenylboronic acid (0.20 g) and tetrakis(triphenylphosphine)palladium(0) (0.05 g) were added, and the reaction was heated for another 1 h at 95° C. in a microwave reactor. The organic solvent was separated from the water and concentrated to a residue. The residue was then purified by flash chromatography using a 25 g Thomson normal phase silica gel cartridge (100% hexanes→1:99 EtOAc:hexanes) to afford 3′-fluoro-3-nitrobiphenyl (L) (0.63 g, 2.91 mmol, 97% yield) as a white solid. 1H NMR (DMSO-d6) δ ppm 8.48 (t, J=2.0 Hz, 1H), 8.26-8.24 (m, 1H), 8.20-8.18 (m, 1H), 7.78 (t, J=8 Hz, 1H), 7.70-7.68 (m, 1H), 7.67-7.65 (m, 1H), 7.59-7.56 (m, 1H), 7.32-7.28 (m, 1H).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
0.17 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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